isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone
Overview
Description
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone, also known as INH-ClNPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of isonicotinaldehyde and 5-chloro-2-nitroaniline. INH-ClNPH has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation. isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone may also chelate metal ions, leading to the disruption of metal-dependent enzymes.
Biochemical and Physiological Effects:
isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antibacterial and antifungal activity. In addition, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a chromogenic reagent for the determination of metal ions, where it forms a colored complex with the metal ions, allowing for their detection and quantification.
Advantages and Limitations for Lab Experiments
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has several advantages for lab experiments. It is a stable compound and can be easily synthesized using simple methods. It can be used as a chromogenic reagent for the determination of metal ions, providing a simple and sensitive method for their detection. However, one limitation of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is not fully understood, which may limit its use in certain research fields.
Future Directions
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has several potential future directions for scientific research. It can be further investigated as a potential antitumor agent, with studies focusing on its mechanism of action and efficacy in vivo. In addition, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a potential antibacterial and antifungal agent, with studies focusing on its efficacy against different bacterial and fungal strains. Furthermore, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a chromogenic reagent for the determination of metal ions, with studies focusing on its sensitivity and selectivity for different metal ions. Finally, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a potential chelating agent, with studies focusing on its ability to chelate different metal ions and its potential applications in metal extraction and recovery.
Conclusion:
In conclusion, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is a promising compound for scientific research due to its potential applications in various fields. It can be easily synthesized using simple methods and has been investigated for its potential as an antitumor, antibacterial, and antifungal agent, as well as a chromogenic reagent for the determination of metal ions. While its mechanism of action is not fully understood, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has exhibited various biochemical and physiological effects in vitro. Its potential future directions include further investigation as an antitumor, antibacterial, and antifungal agent, as well as a chromogenic reagent and chelating agent.
Scientific Research Applications
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been studied as a potential antitumor agent due to its ability to inhibit the proliferation of cancer cells. It has also been investigated as a potential antibacterial and antifungal agent. In biochemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a chromogenic reagent for the determination of various metal ions, such as copper, nickel, and zinc. In analytical chemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a derivatizing agent for the determination of aldehydes and ketones in complex matrices.
properties
IUPAC Name |
5-chloro-2-nitro-N-[(E)-pyridin-4-ylmethylideneamino]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c13-10-1-2-12(17(18)19)11(7-10)16-15-8-9-3-5-14-6-4-9/h1-8,16H/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZAIWPKFSLRZ-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN=CC2=CC=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N/N=C/C2=CC=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198485 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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